molecular formula C13H16Cl3NO8 B1503158 2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose CAS No. 869848-87-3

2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose

Cat. No. B1503158
CAS RN: 869848-87-3
M. Wt: 420.6 g/mol
InChI Key: NAGHJYXWJQCCPK-LNFKQOIKSA-N
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Description

“2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose” is a complex organic compound. It has a molecular formula of C15H18Cl3NO10 . The compound is part of the class of compounds known as acetylated sugars, which are sugar molecules in which one or more of the hydroxyl groups are replaced by an acetyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyl groups and a trichloroethanimidoyl group attached to the lyxopyranose sugar molecule . The compound has a total of 5 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3, a boiling point of 442.1±55.0 °C at 760 mmHg, and a flash point of 221.2±31.5 °C . It has 11 hydrogen bond acceptors, 1 hydrogen bond donor, and 11 freely rotating bonds . Its polar surface area is 148 Å2 .

Scientific Research Applications

Synthesis and Transformations

  • Studies have elucidated the synthesis of alkyl 4,6-di-O-acetyl-2,3-dideoxy-α-D-threo-hex-2-enopyranosides from precursors such as 3,4,6-tri-O-acetyl-D-galactal, highlighting the utility of stannic chloride-catalysis in allylic rearrangement and substitution reactions to form these compounds with high yields (Grynkiewicz, Priebe, & Zamojski, 1979).
  • Research on regio- and stereoselective acetalizations of monosaccharides with chloral demonstrated the inversion of configuration at C-3, indicating the versatility of these reactions in synthesizing glycosyl fluorides and exploring their glycosylation potential without cleavage of cyclic chloral acetal functions (Miethchen & Rentsch, 1994).
  • The synthesis of isopropyl tri-O-acetyl-α-D-hexopyranosulosides from isopropyl tri-O-acetyl-2-oximino-α-D-arabino-hexopyranoside showcases methods for obtaining ulosides and their lyxo-isomers, contributing to our understanding of sugar chemistry and the configurations of parent oximes (Lemieux, Earl, James, & Nagabhushan, 1973).

Chemical Glycosidation and Derivatives

  • The development of glycosyl trichloroacetimidates for glycosylation, leading to the formation of disaccharides, exemplifies the exploration of novel chemical pathways for carbohydrate synthesis and the generation of structures with potential biological activity (Mehta & Pinto, 1992).
  • Syntheses focusing on derivatives of 2-deoxy-2-hydroxyimino-D-lyxo-hexopyranosyl compounds, which involve condensation reactions and detailed structural analysis through NMR and X-ray diffraction, contribute to the medicinal chemistry field by offering insights into the structure-activity relationships of these compounds (Liberek, Konitz, Frankowski, & Smiatacz, 2000).

Conformational and Structural Studies

  • Investigations into the conformation of 1,2-O-alkylidene-β-L-lyxo- and -β-L-arabino-pyranoses in solid states and in solution using X-ray diffraction and NMR spectroscopy enrich our understanding of sugar chemistry by revealing the dynamic nature of these molecules and their structural preferences (Cano, Foces-Foces, Jiménez‐Barbero, Alemany, Bernabé, & Martín-Lomas, 1988).

Advanced Applications

  • The synthesis of antitumor-active derivatives such as 7-O-(2,6-dideoxy-6,6,6-trifluoro-alpha-L-lyxo-hexopyranosyl) adriamycinone demonstrates the application of complex carbohydrate derivatives in developing novel therapeutic agents, highlighting the significance of chemical synthesis in drug discovery and development (Takagi, Nakai, Tsuchiya, & Takeuchi, 1996).

properties

IUPAC Name

[(3S,4R,5R,6R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHJYXWJQCCPK-LNFKQOIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CO[C@@H]([C@@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693707
Record name 2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose

CAS RN

869848-87-3
Record name 2,3,4-Tri-O-acetyl-1-O-(2,2,2-trichloroethanimidoyl)-beta-L-lyxopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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